molecular formula C10H10O2 B3023644 2-Phenylcyclopropanecarboxylic acid CAS No. 5685-38-1

2-Phenylcyclopropanecarboxylic acid

Cat. No. B3023644
CAS RN: 5685-38-1
M. Wt: 162.18 g/mol
InChI Key: AHDDRJBFJBDEPW-UHFFFAOYSA-N
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Description

2-Phenylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H10O2 . It has an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da . The compound is also known by other names such as trans-2-Phenylcyclopropanecarboxylic acid and Cyclopropanecarboxylic acid, 2-phenyl- .


Synthesis Analysis

An efficient synthesis of cyclopropanecarboxylic acids using copper chromite spinel nanoparticles and basic ionic liquid has been described . In this study, a relatively simple method starting with trans-cinnamic acid for the synthesis of (±)-trans-2-phenylcyclopropanecarboxylic acid was employed . This method is a useful alternative to other approaches described in the literature .


Molecular Structure Analysis

The molecular structure of 2-Phenylcyclopropanecarboxylic acid can be viewed using Java or Javascript . The compound has stereo-isomers such as cis-1-Phenylcyclopropane-2-carboxylic acid .


Chemical Reactions Analysis

The compound is a key intermediate in the synthesis of tranylcypromine sulfate, an active pharmaceutical ingredient . The use of commercially available chemicals, decreased environmental hazards, with no need for the separation of stereoisomers, and consequently a reduced number of overall steps, are the advantages of this approach .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 317.1±31.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 59.0±3.0 kJ/mol and a flash point of 144.3±19.5 °C . The compound has 2 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Computational Chemistry

Overview: 2-PCCA is a subject of interest in computational chemistry due to its strained ring system. Theoretical studies provide insights into its reactivity and stability.

Applications:

These applications highlight the versatility and potential of 2-Phenylcyclopropanecarboxylic acid in various scientific fields. Researchers continue to explore its properties and develop novel compounds based on this intriguing scaffold . If you have any further questions or need additional details, feel free to ask!

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-phenylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDDRJBFJBDEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901142
Record name NoName_213
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Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylcyclopropanecarboxylic acid

CAS RN

5685-38-1, 939-89-9
Record name 2-Phenylcyclopropanecarboxylic acid
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Record name 2-Phenyl-1-cyclopropanecarboxylic acid, cis-(+/-)-
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Record name 5685-38-1
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Record name 2-phenylcyclopropane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Phenylcyclopropanecarboxylic acid

Q & A

Q1: What is the molecular formula and weight of 2-Phenylcyclopropanecarboxylic acid?

A1: The molecular formula of 2-Phenylcyclopropanecarboxylic acid is C10H10O2, and its molecular weight is 162.19 g/mol.

Q2: What is known about the hydrogen bonding pattern in 2-Phenylcyclopropanecarboxylic acid?

A2: Both (+/-)-cis and (+)-trans isomers of 2-Phenylcyclopropanecarboxylic acid crystallize to form cyclic dimers linked by hydrogen bonds between the carboxylic acid groups. The O…O distances range from 2.623-2.645 Å. [, ]

Q3: Can you explain the observed asymmetry in the cyclopropane ring of 2-Phenylcyclopropanecarboxylic acid?

A3: The cyclopropane ring in both cis and trans isomers of 2-Phenylcyclopropanecarboxylic acid displays asymmetry due to the different substituents. This asymmetry has been quantified using parameters such as Δ(COOH) and Δ(phenyl). [, ]

Q4: What spectroscopic techniques have been used to study 2-Phenylcyclopropanecarboxylic acid?

A4: Several spectroscopic techniques have been employed, including nuclear magnetic resonance (NMR), vibrational circular dichroism (VCD), and mass spectrometry. [, , ]

Q5: What are some established synthetic routes to 2-Phenylcyclopropanecarboxylic acid?

A5: Common synthetic approaches include the reaction of styrene with ethyl diazoacetate followed by hydrolysis [], and the enantioselective hydrolysis of racemic trans- and cis-2-arylcyclopropanecarbonitriles using Rhodococcus sp. AJ270. []

Q6: How does the stereochemistry of 2-arylcyclopropanecarbonitriles impact their biotransformation by Rhodococcus sp. AJ270?

A6: The enzyme system displays enantioselectivity towards both trans- and cis-isomers of the nitrile, yielding corresponding amides and acids with high enantiomeric excesses. The reaction rate and enantioselectivity are influenced by the substituents on the benzene ring. []

Q7: What is the photochemical behavior of 2-arylcyclopropanecarboxylates?

A7: Irradiation of trans-isomers predominantly leads to isomerization to the cis-form. In contrast, direct irradiation of cis-isomers, especially those without electron-donating groups on the phenyl ring, results in products derived from 1,3-dipolar intermediates. This difference is attributed to intramolecular exciplex formation. []

Q8: How does 2-alkoxycyclopropanecarboxylic acid behave under thermal conditions?

A8: Heating 2-alkoxycyclopropanecarboxylic acids in a water/methanol mixture leads to ring-opening and formation of the corresponding 4-oxo carboxylic acids. This transformation proceeds quantitatively. []

Q9: Has 2-Phenylcyclopropanecarboxylic acid or its derivatives shown any biological activity?

A9: Some derivatives, particularly hydrazides of 2-Phenylcyclopropanecarboxylic acid, have shown monoamine oxidase inhibiting action. [] Additionally, certain derivatives exhibit antiauxin activity by competitively inhibiting auxin-induced growth in plants. []

Q10: Are there known applications of copper chromite spinel nanoparticles in the synthesis of cyclopropanecarboxylic acids?

A10: Yes, copper chromite spinel nanoparticles (CuCr2O4), combined with basic ionic liquids, have demonstrated synergistic catalytic activity in the synthesis of cyclopropanecarboxylic acids. []

Q11: How has computational chemistry contributed to understanding 2-Phenylcyclopropanecarboxylic acid and its analogues?

A11: Computational methods like HF, B3LYP, and MP2 have been used to investigate conformational preferences, vibrational frequencies, and electronic effects in 2-Phenylcyclopropanecarboxylic acid and related cyclopropane analogues of phenylalanine. []

Q12: What is the impact of the phenyl side chain on the conformation of cyclopropane analogues of phenylalanine?

A12: The orientation of the phenyl side chain significantly impacts the stability of various conformations by influencing backbone-sidechain interactions. Computational studies help to elucidate these effects. []

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